10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Overview
Description
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one is a chemical compound with the IUPAC name 3,4-dihydronaphtho[1,8-ef][1,4]diazepin-2(1H)-one . It has a molecular weight of 198.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,13H,7H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.22 . It is a powder that is stored at room temperature .Scientific Research Applications
Analgesic Activity and Synthesis
- A study by Gein et al. (2018) focused on the analgesic activity of certain derivatives of the compound, highlighting their potential in pain relief with low acute toxicity.
- The work of Cheng et al. (2012) demonstrated a one-pot synthesis method under microwave irradiation, indicating an efficient approach to producing these compounds.
Crystal Structure and Conformation
- Magerramov et al. (2010) explored the crystal structure of a derivative, providing insights into its conformation properties.
- Research by Balázs et al. (1999) investigated the stereochemistry and conformational behavior of diazatricyclic compounds, contributing to the understanding of their structural dynamics.
Chemical Properties and Reactions
- A study by Salehi et al. (2006) presented an environmentally friendly synthesis method and discussed the fragmentation pathways of the compound.
- Tamayo et al. (2005) synthesized fluorescent devices for protons and metal ions using macrocycles related to the compound, showing its potential in chemical sensing.
Antimicrobial Properties
- Research by Balaji et al. (2015) synthesized derivatives and tested their antimicrobial efficacy, indicating the compound's potential in antibacterial applications.
Structural Analysis
- Garraza et al. (2019) conducted a structural analysis of cloxazolam, a prodrug related to the compound, highlighting its pseudosymmetry properties.
Complexation and Photophysical Studies
- Tamayo et al. (2007) explored the complexation properties of related macrocyclic ligands with Hg(II), providing insights into the compound's interaction with metal ions.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
properties
IUPAC Name |
10,13-diazatricyclo[7.4.1.05,14]tetradeca-5(14),6,8-trien-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h2,4,6,9,13H,1,3,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRFGHAQPJMYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3NC(=O)CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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